4-Chloro-2-fluoro-5-nitrotoluene, CAS 18349-11-6, is a polysubstituted aromatic building block essential for synthesizing complex organic molecules. Its primary utility stems from the specific arrangement of a chloro leaving group activated by both an ortho-fluoro and a para-nitro substituent. This precise configuration facilitates high-yield, regioselective nucleophilic aromatic substitution (SNAr) reactions, making it a critical precursor for active pharmaceutical ingredients (APIs), agrochemicals, and specialized dyes. [REFS-1, REFS-2] Procurement decisions for this compound are typically driven by the need for a chemically stable intermediate that offers predictable reactivity at the C4-chloro position for subsequent molecular elaboration.
Substituting 4-Chloro-2-fluoro-5-nitrotoluene with isomers (e.g., 2-Chloro-4-fluoro-5-nitrotoluene) or simpler analogs (e.g., 4-chloro-3-nitrotoluene) is often unviable and leads to process failure. The reactivity of the C4-chlorine is critically dependent on the strong electron-withdrawing effects of the nitro group in the para position and the fluoro group in the ortho position. [1] Altering this specific substitution pattern changes the electronic activation at the reaction center, resulting in dramatically reduced reaction rates, loss of regioselectivity, or the formation of incorrect products altogether. For multi-step syntheses, such as those for targeted therapeutics, using a structurally different precursor invalidates the entire synthetic route, making precise isomer selection a primary procurement concern. [2]
This specific isomer is a documented key starting material in the synthesis of the multi-kinase inhibitor Lenvatinib. [1] In the synthesis, the C4-chlorine is selectively displaced by a substituted phenol in a crucial SNAr reaction. Using an incorrect isomer, such as one where the activating groups are not ortho/para to the chlorine, would prevent the formation of the required diaryl ether linkage, leading to complete synthesis failure. The procurement of this exact CAS number is therefore non-negotiable for this and related synthetic routes.
| Evidence Dimension | Product Formation |
| Target Compound Data | Forms the correct diaryl ether precursor for Lenvatinib. |
| Comparator Or Baseline | Any constitutional isomer (e.g., 4-Chloro-3-fluoro-2-nitrotoluene): Leads to the incorrect final product or no reaction. |
| Quantified Difference | 100% difference in desired product formation. |
| Conditions | Synthesis of Lenvatinib intermediate via nucleophilic aromatic substitution. |
For regulated pharmaceutical manufacturing, starting material identity is fixed; this exact isomer is required to produce the correct, biologically active final molecule.
The rate of nucleophilic aromatic substitution is critically dependent on the presence and position of electron-withdrawing groups. In 4-chloro-2-fluoro-5-nitrotoluene, the chloro leaving group is activated by both the ortho-fluoro and para-nitro groups, which stabilize the negatively charged Meisenheimer complex intermediate. [1] A common, less-substituted alternative like 4-chloro-2-nitrotoluene lacks the additional activation from the ortho-fluoro group, resulting in significantly slower reaction kinetics under identical conditions. This enhanced reactivity allows for milder reaction conditions (e.g., lower temperatures, less aggressive bases), improving process efficiency and reducing byproduct formation.
| Evidence Dimension | Relative SNAr Reactivity |
| Target Compound Data | High reactivity due to dual activation (ortho-F, para-NO2). |
| Comparator Or Baseline | 4-Chloro-2-nitrotoluene: Lower reactivity due to only a single activating group (ortho-NO2). [<a href="https://webbook.nist.gov/cgi/cbook.cgi?ID=C89598" target="_blank">2</a>] |
| Quantified Difference | Qualitatively significant increase in reaction rate, enabling milder process conditions. |
| Conditions | General nucleophilic aromatic substitution (SNAr) reactions. |
Faster, more efficient reactions translate to lower manufacturing costs, higher throughput, and improved process safety, justifying the selection of the more activated precursor.
The physical state and melting point of a raw material are critical for industrial process design, including material charging, solvent selection, and purification methods. 4-Chloro-2-fluoro-5-nitrotoluene is a solid with a reported melting point of 61-63°C. In contrast, a potential substitute like 2-chloro-4-fluoro-5-nitrotoluene has a significantly lower melting point of 34-36°C. This difference dictates handling procedures; the target compound can be handled as a stable, free-flowing solid at ambient temperatures, while the isomer may be liquid or require temperature control, impacting equipment and process design.
| Evidence Dimension | Melting Point |
| Target Compound Data | 61-63 °C |
| Comparator Or Baseline | 2-Chloro-4-fluoro-5-nitrotoluene: 34-36 °C |
| Quantified Difference | ~27 °C higher melting point |
| Conditions | Standard atmospheric pressure. |
Predictable physical properties are crucial for process scalability and safety; selecting a compound with a suitable melting point simplifies material handling and avoids unexpected phase changes during processing.
This compound is the designated starting material for synthesizing complex diaryl ether or N-aryl aniline cores found in many kinase inhibitors. Its specific substitution pattern ensures the correct regiochemical outcome in crucial C-O or C-N bond-forming reactions, as demonstrated in the synthesis of Lenvatinib. [1]
The high reactivity of the C4-chlorine, enabled by the ortho/para activating groups, makes this compound an efficient precursor for herbicides and fungicides. It allows for the reliable introduction of a substituted nitrophenyl moiety onto various heterocyclic scaffolds, a common strategy in modern agrochemical design.
The compound has been utilized in the synthesis of fluorinated diaryl sulfides, which are evaluated as ligands for the serotonin transporter. [2] Its defined structure is essential for building the specific pharmacophore required for high-affinity binding, which is subsequently used in PET imaging agent development.
Irritant